molecular formula C9H12O2 B6218536 bicyclo[3.2.1]oct-2-ene-3-carboxylic acid CAS No. 92505-38-9

bicyclo[3.2.1]oct-2-ene-3-carboxylic acid

Cat. No. B6218536
CAS RN: 92505-38-9
M. Wt: 152.2
InChI Key:
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Description

Bicyclo[3.2.1]oct-2-ene-3-carboxylic acid (BCOA) is a bicyclic unsaturated carboxylic acid that has been studied extensively in recent years due to its potential applications in organic synthesis, medicine, and biochemistry. BCOA is a structural isomer of the more commonly known bicyclo[2.2.1]hept-2-ene-3-carboxylic acid (BCHA), which has been used as a building block for a variety of compounds. BCOA has been found to possess unique properties that make it an attractive synthetic target.

Scientific Research Applications

Bicyclo[3.2.1]oct-2-ene-3-carboxylic acid has been studied extensively in recent years due to its potential applications in organic synthesis, medicine, and biochemistry. bicyclo[3.2.1]oct-2-ene-3-carboxylic acid has been found to possess unique properties that make it an attractive synthetic target. In organic synthesis, bicyclo[3.2.1]oct-2-ene-3-carboxylic acid can be used as a building block for a variety of compounds, including polymers, dyes, and pharmaceuticals. In medicine, bicyclo[3.2.1]oct-2-ene-3-carboxylic acid has been studied as a potential therapeutic agent due to its anti-inflammatory and anti-cancer properties. In biochemistry, bicyclo[3.2.1]oct-2-ene-3-carboxylic acid has been studied as a potential substrate for metabolic enzymes, as well as a potential inhibitor of enzymes involved in the biosynthesis of fatty acids.

Mechanism of Action

The mechanism of action of bicyclo[3.2.1]oct-2-ene-3-carboxylic acid is not fully understood, but it is believed to involve a combination of physical and chemical processes. Physically, bicyclo[3.2.1]oct-2-ene-3-carboxylic acid is believed to interact with cell membranes, altering their permeability and allowing for the passage of molecules across them. Chemically, bicyclo[3.2.1]oct-2-ene-3-carboxylic acid is believed to interact with enzymes, either inhibiting their activity or acting as a substrate for them. bicyclo[3.2.1]oct-2-ene-3-carboxylic acid is also believed to interact with DNA and RNA, altering their structure and/or function.
Biochemical and Physiological Effects
bicyclo[3.2.1]oct-2-ene-3-carboxylic acid has been found to possess a variety of biochemical and physiological effects. In vitro, bicyclo[3.2.1]oct-2-ene-3-carboxylic acid has been found to inhibit the growth of a variety of cancer cell lines, as well as inhibit the activity of enzymes involved in the biosynthesis of fatty acids. In vivo, bicyclo[3.2.1]oct-2-ene-3-carboxylic acid has been found to possess anti-inflammatory and anti-cancer properties, as well as reduce the levels of cholesterol and triglycerides in the blood. bicyclo[3.2.1]oct-2-ene-3-carboxylic acid has also been found to have a positive effect on the immune system, as well as reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

Bicyclo[3.2.1]oct-2-ene-3-carboxylic acid has a number of advantages and limitations for lab experiments. One of the main advantages of bicyclo[3.2.1]oct-2-ene-3-carboxylic acid is its low cost, as it can be synthesized relatively easily and cheaply. Additionally, bicyclo[3.2.1]oct-2-ene-3-carboxylic acid is relatively non-toxic and can be handled safely in the laboratory. However, bicyclo[3.2.1]oct-2-ene-3-carboxylic acid is not very soluble in water and must be dissolved in organic solvents for most experiments. Additionally, bicyclo[3.2.1]oct-2-ene-3-carboxylic acid is not very stable in the presence of light and oxygen, and must be stored in the dark and in an inert atmosphere.

Future Directions

There are a number of potential future directions for research on bicyclo[3.2.1]oct-2-ene-3-carboxylic acid. One potential direction is to further study its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted to develop more efficient and cost-effective methods of synthesis. Finally, further research could be conducted to explore the potential therapeutic applications of bicyclo[3.2.1]oct-2-ene-3-carboxylic acid, such as its use as an anti-cancer or anti-inflammatory agent.

Synthesis Methods

Bicyclo[3.2.1]oct-2-ene-3-carboxylic acid can be synthesized via a variety of methods. The most commonly used method is the Diels-Alder reaction, which involves the reaction of a diene and a dienophile to form a cyclohexene ring. This reaction can be catalyzed by a variety of metal catalysts, such as titanium or zinc, and can be performed in either aqueous or organic solvents. bicyclo[3.2.1]oct-2-ene-3-carboxylic acid can also be synthesized via a ring-closing metathesis reaction, which involves the formation of a six-membered ring from a strained alkene. This reaction is typically catalyzed by a transition metal, such as ruthenium or molybdenum, and can be performed in either aqueous or organic solvents.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for bicyclo[3.2.1]oct-2-ene-3-carboxylic acid involves a series of reactions starting from commercially available starting materials. The key steps include the formation of the bicyclic ring system and subsequent carboxylation of the resulting compound.", "Starting Materials": [ "Cyclohexene", "Maleic anhydride", "Sodium hydroxide", "Carbon dioxide", "Acetic anhydride", "Pyridine", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Cyclohexene is reacted with maleic anhydride in the presence of catalytic amounts of sulfuric acid to form the bicyclic compound bicyclo[3.2.1]oct-2-ene-3,4-dicarboxylic anhydride.", "Step 2: The resulting anhydride is hydrolyzed with sodium hydroxide to form the corresponding diacid.", "Step 3: The diacid is then carboxylated with carbon dioxide in the presence of a catalyst such as pyridine to form bicyclo[3.2.1]oct-2-ene-3-carboxylic acid.", "Step 4: The carboxylic acid is then esterified with acetic anhydride in the presence of pyridine to form the corresponding acetic acid ester.", "Step 5: The ester is then hydrolyzed with methanol and hydrochloric acid to form the free carboxylic acid.", "Step 6: The crude product is purified by treatment with sodium bicarbonate and sodium chloride followed by recrystallization from water." ] }

CAS RN

92505-38-9

Molecular Formula

C9H12O2

Molecular Weight

152.2

Purity

95

Origin of Product

United States

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